Comprehensive Technical Guide on (+/-)-Lupanine Dihydrochloride: Physicochemical Profiling, Pharmacodynamics, and Experimental Methodologies
Comprehensive Technical Guide on (+/-)-Lupanine Dihydrochloride: Physicochemical Profiling, Pharmacodynamics, and Experimental Methodologies
Executive Summary
(+/-)-Lupanine dihydrochloride is a synthetic, racemic salt derivative of lupanine, a prominent quinolizidine alkaloid naturally biosynthesized in the seeds of Lupinus species[1]. Characterized by its complex tetracyclic quinolizidine ring system, lupanine has emerged as a high-value compound in molecular pharmacology[2]. It exhibits a dual mechanism of action: acting as an antagonist at nicotinic acetylcholine receptors (nAChRs)[3] and functioning as an inhibitor of ATP-sensitive potassium (KATP) channels in pancreatic beta cells[4]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic pathways, and validated experimental protocols designed for researchers in drug development and electrophysiology.
Physicochemical Properties & Molecular Identification
In pharmacological research, the selection of the correct salt form is critical for ensuring optimal aqueous solubility, bioavailability, and stability during in vitro and in vivo assays. The free base form of lupanine has limited solubility in aqueous buffers, necessitating the use of hydrochloride salts for precise molarity calculations in electrophysiological and cell-based assays[5].
The table below delineates the core differences between the free base, the monohydrochloride, and the dihydrochloride forms.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Pharmacological & Experimental Utility |
| (+)-Lupanine (Free Base) | 550-90-3[6] | C15H24N2O[2] | 248.36[2] | Standard reference material; limited aqueous solubility; often requires DMSO[7]. |
| Lupanine hydrochloride | 1025-39-4[8] | C15H25ClN2O[8] | 284.83[8] | Common mono-salt form used for in vivo dosing and general biological studies. |
| (+/-)-Lupanine dihydrochloride | 6113-05-9[9] | C15H26Cl2N2O[10] | 321.28 | Highly soluble racemic di-salt; ideal for precision patch-clamp electrophysiology[9]. |
Pharmacodynamics & Mechanism of Action
Pancreatic Beta-Cell Modulation & Glucose Homeostasis
Lupanine acts as a potent, glucose-dependent positive modulator of insulin release[4]. Unlike classical sulfonylureas that induce a complete and irreversible blockade of KATP channels (often leading to severe hypoglycemia), lupanine induces a dose-dependent, reversible, and incomplete inhibition of KATP currents[11].
At therapeutic concentrations (e.g., 0.5 mmol/L), lupanine reduces the outward K+ current through the KATP channel[4]. This reduction decreases K+ efflux, leading to the depolarization of the beta-cell plasma membrane. Membrane depolarization subsequently activates Voltage-Dependent Calcium Channels (VDCCs), causing an influx of Ca2+ that increases the frequency of action potentials[11]. This calcium signaling cascade triggers the exocytosis of insulin granules and upregulates the expression of the Ins-1 gene, promoting sustained insulin synthesis[4].
Lupanine-mediated KATP channel inhibition leading to glucose-stimulated insulin secretion.
Cholinergic Antagonism and Anthelmintic Properties
In the nervous system, lupanine exhibits ganglioplegic activity. It binds to nicotinic acetylcholine receptors (nAChRs) with a dissociation constant (Ki) of approximately 500 nM, while demonstrating negligible affinity for muscarinic receptors (Ki > 11,000 nM)[12].
In parasitic nematodes (e.g., H. contortus), this nAChR antagonism blocks excitatory neurotransmission at the neuromuscular junction[3]. Electrophysiological assays on recombinant nematode receptors suggest that lupanine acts as a non-competitive antagonist, leading to spastic paralysis of the parasite[3]. This mechanism provides a critical working basis for developing novel anthelmintic compounds capable of breaking multidrug resistance in veterinary medicine[3].
Mechanism of anthelmintic action via nicotinic acetylcholine receptor (nAChR) antagonism.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity data generation, the following protocols detail the core assays used to evaluate lupanine's pharmacological efficacy. The causality behind each buffer choice is explicitly stated to ensure the protocol acts as a self-validating system.
Protocol 1: Whole-Cell Patch-Clamp Recording of KATP Currents
Objective: To quantify the direct inhibitory effect of (+/-)-lupanine dihydrochloride on KATP channels in isolated pancreatic beta cells[4]. Rationale: Utilizing the standard whole-cell configuration (without cell metabolism) isolates the direct channel-blocking effect of the drug from secondary metabolic ATP production[11].
Step-by-Step Workflow:
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Cell Preparation: Isolate murine pancreatic islet cells via collagenase digestion and culture them on sterile glass coverslips.
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Buffer Formulation (The Causality):
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Pipette Solution (Intracellular): 130 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES, and 0.3 mM Mg-ATP (pH 7.1). Why? The low ATP concentration (0.3 mM) ensures that KATP channels remain open at baseline, providing a measurable current to inhibit.
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Bath Solution (Extracellular): 135 mM NaCl, 4.8 mM KCl, 1.2 mM MgCl2, 1.3 mM CaCl2, 10 mM HEPES, and 0.5 mM Glucose (pH 7.4). Why? Low glucose (0.5 mM) prevents the metabolic closure of KATP channels prior to drug application[4].
-
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Baseline Recording: Establish the whole-cell configuration. Clamp the membrane potential at -70 mV and record baseline outward KATP currents.
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Drug Application: Perfuse the bath with 0.5 mmol/L (+/-)-lupanine dihydrochloride[4].
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Data Acquisition & Validation: Measure the reduction in current amplitude. Crucial Self-Validation Step: Wash out the drug with the standard bath solution. The current must return to baseline, confirming the reversibility of the block and ruling out irreversible cell toxicity or membrane rupture[4].
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To measure the potentiation of insulin release by lupanine under varying glycemic states[4].
Step-by-Step Workflow:
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Starvation Phase: Pre-incubate INS-1E cells in a glucose-free Krebs-Ringer bicarbonate HEPES (KRBH) buffer for 2 hours. Why? This establishes a basal metabolic state, ensuring that subsequent insulin release is strictly in response to the experimental stimuli.
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Treatment Phase: Transfer cells to KRBH buffer containing specific glucose concentrations (e.g., 2.8 mM for basal, 15 mM for stimulatory) alongside 0.5 mmol/L (+/-)-lupanine dihydrochloride[11].
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Incubation: Incubate for 60 minutes at 37°C with 5% CO2[4].
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Supernatant Collection: Centrifuge the samples at 1,000 x g for 5 minutes to pellet the cells. Collect the supernatant and quantify insulin concentration using a high-sensitivity Rat/Mouse Insulin ELISA kit.
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Normalization: Lyse the cell pellets to quantify total protein content via a BCA assay. Normalize insulin secretion data (ng insulin / mg total protein) to account for variations in cell density[4].
Toxicology and Safety Profile
The toxicity of quinolizidine alkaloids is primarily driven by their anticholinergic effects[13]. However, lupanine demonstrates a significantly wider therapeutic index compared to its structural analog, sparteine[1].
In mammalian models, the minimal lethal dose of lupanine is approximately 22–25 mg/kg[1]. However, oral administration of therapeutic doses (up to 20 mg/kg) in diabetic rat models improves glycemic control without inducing hypoglycemia[4]. Furthermore, comprehensive toxicological screenings have shown that lupanine does not intercalate into DNA, nor does it induce apoptosis in human promyelocytic HL-60 cells, confirming a lack of genotoxicity[14]. This favorable safety profile makes lupanine a viable scaffold for advanced drug development.
References
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Lupinine - Wikipedia (Mechanism of action) Source: Wikipedia URL:[Link]
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Lupin (Lupinus sp.) seeds exert anthelmintic activity associated with their alkaloid content Source: bioRxiv URL:[Link]
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Lupanine Improves Glucose Homeostasis by Influencing KATP Channels and Insulin Gene Expression Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Lupin alkaloids – a scientific review Source: Sweet Lupin Western Australia Inc. URL:[Link]
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Scientific opinion on the risks for animal and human health related to the presence of quinolizidine alkaloids in feed and food Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
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Lupanine dihydrochloride, (+/-)- Source: TargetMol URL:[Link]
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